Cas no 21036-64-6 (4-(2-furyl)-2-hydrazino-1,3-thiazole)

4-(2-furyl)-2-hydrazino-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 4-(2-Furyl)-2-hydrazinothiazole
- 4-(2-furyl)-2-hydrazino-1,3-thiazole
- Thiazole, 4-(2-furanyl)-2-hydrazinyl-
- 4-(2-Furyl)-2-hydrazinothiazole,97%
- 4-(Furan-2-yl)-2-hydrazinylthiazole
- AKOS015831236
- 4-(furan-2-yl)-2-hydrazinyl-1,3-thiazole
- STL280157
- F2135-0640
- [4-(furan-2-yl)-1,3-thiazol-2-yl]hydrazine
- 4-(2-Furanyl)-2-hydrazinylthiazole
- DB-425284
- SCHEMBL22761299
- EN300-238945
- AKOS005208009
- 21036-64-6
-
- MDL: MFCD11615098
- インチ: 1S/C7H7N3OS/c8-10-7-9-5(4-12-7)6-2-1-3-11-6/h1-4H,8H2,(H,9,10)
- InChIKey: CHVBUBDKTCFMMR-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2=CC=CO2)N=C1NN
計算された属性
- せいみつぶんしりょう: 181.03098303g/mol
- どういたいしつりょう: 181.03098303g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
4-(2-furyl)-2-hydrazino-1,3-thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143893-100mg |
4-(2-Furyl)-2-hydrazino-1,3-thiazole |
21036-64-6 | 97% | 100mg |
¥1476 | 2023-04-14 | |
TRC | F239336-500mg |
4-(2-furyl)-2-hydrazino-1,3-thiazole |
21036-64-6 | 500mg |
$ 160.00 | 2022-06-05 | ||
Life Chemicals | F2135-0640-2.5g |
4-(2-furyl)-2-hydrazino-1,3-thiazole |
21036-64-6 | 95%+ | 2.5g |
$540.0 | 2023-09-06 | |
TRC | F239336-1g |
4-(2-furyl)-2-hydrazino-1,3-thiazole |
21036-64-6 | 1g |
$ 250.00 | 2022-06-05 | ||
Chemenu | CM558012-250mg |
4-(2-Furyl)-2-hydrazino-1,3-thiazole |
21036-64-6 | 97% | 250mg |
$203 | 2023-02-02 | |
Life Chemicals | F2135-0640-0.5g |
4-(2-furyl)-2-hydrazino-1,3-thiazole |
21036-64-6 | 95%+ | 0.5g |
$162.0 | 2023-09-06 | |
TRC | F239336-100mg |
4-(2-furyl)-2-hydrazino-1,3-thiazole |
21036-64-6 | 100mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143893-1g |
4-(2-Furyl)-2-hydrazino-1,3-thiazole |
21036-64-6 | 97% | 1g |
¥3891 | 2023-04-14 | |
Life Chemicals | F2135-0640-5g |
4-(2-furyl)-2-hydrazino-1,3-thiazole |
21036-64-6 | 95%+ | 5g |
$810.0 | 2023-09-06 | |
Chemenu | CM558012-1g |
4-(2-Furyl)-2-hydrazino-1,3-thiazole |
21036-64-6 | 97% | 1g |
$399 | 2023-02-02 |
4-(2-furyl)-2-hydrazino-1,3-thiazole 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
4-(2-furyl)-2-hydrazino-1,3-thiazoleに関する追加情報
4-(2-Furyl)-2-Hydrazino-1,3-Thiazole: A Comprehensive Overview
4-(2-Furyl)-2-Hydrazino-1,3-Thiazole, also known by its CAS number 21036-64-6, is a heterocyclic compound with significant potential in various fields of chemistry and material science. This compound belongs to the class of thiazoles, which are five-membered rings containing sulfur and nitrogen atoms. The presence of a hydrazine group (-NHNH2) and a furan substituent (the 2-furyl group) makes it a unique molecule with diverse applications in organic synthesis, drug discovery, and advanced materials.
The structure of 4-(2-Furyl)-2-Hydrazino-1,3-Thiazole is characterized by its sulfur-containing ring system, which imparts stability and reactivity to the molecule. The thiazole ring is aromatic, which contributes to its electronic properties. The hydrazine group at the 2-position of the thiazole ring is highly reactive and can undergo various transformations, such as condensation reactions, making it a valuable intermediate in organic synthesis. The 4-position substituent, the 2-furyl group, introduces additional electronic and steric effects that can be exploited in designing novel compounds with specific functionalities.
Recent studies have highlighted the potential of 4-(2-Furyl)-2-Hydrazino-1,3-Thiazole in the development of bioactive molecules. For instance, researchers have explored its role as a precursor for synthesizing anti-inflammatory agents and antioxidants. The hydrazine group facilitates the formation of imine bonds, which are crucial in many biological pathways. Additionally, the furan moiety enhances the molecule's ability to interact with biological systems, making it a promising candidate for drug design.
In terms of synthesis, several methods have been reported for the preparation of 4-(2-Furyl)-2-Hydrazino-1,3-Thiazole. One common approach involves the reaction of 1H-thiazole with hydrazine derivatives in the presence of appropriate catalysts. Another method utilizes click chemistry principles to assemble the molecule from smaller building blocks. These synthetic strategies not only ensure high yields but also allow for functionalization at specific positions on the molecule.
The electronic properties of 4-(2-Furyl)-2-Hydrazino-1,3-Thiazole make it an interesting candidate for applications in materials science. For example, its conjugated system can be exploited in designing organic semiconductors or light-emitting materials. Researchers have also investigated its potential as a component in dye-sensitized solar cells (DSSCs), where its ability to absorb visible light could enhance energy conversion efficiency.
In conclusion, 4-(2-Furyl)-2-Hydrazino-1,3-Thiazole, CAS number 21036-64-6, is a versatile compound with a wide range of applications across different disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis and material development. As research continues to uncover new properties and applications for this compound, it is poised to play an increasingly important role in advancing modern chemistry and technology.
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